

Application Notes and Protocols for 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA)

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Compound of Interest

Compound Name: *T-1-Pmpa*

Cat. No.: *B12367209*

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Introduction

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and highly selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated- α -linked acidic dipeptidase (NAALADase). GCPII is a key enzyme in the nervous system that hydrolyzes the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG, leading to increased levels of this neuropeptide and a subsequent reduction in glutamate levels. This mechanism of action makes 2-PMPA a valuable research tool for studying neurological processes and a potential therapeutic agent for conditions associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS).^{[1][2]}

These application notes provide detailed protocols for the preparation of 2-PMPA stock solutions, along with a summary of its chemical properties and biological activity.

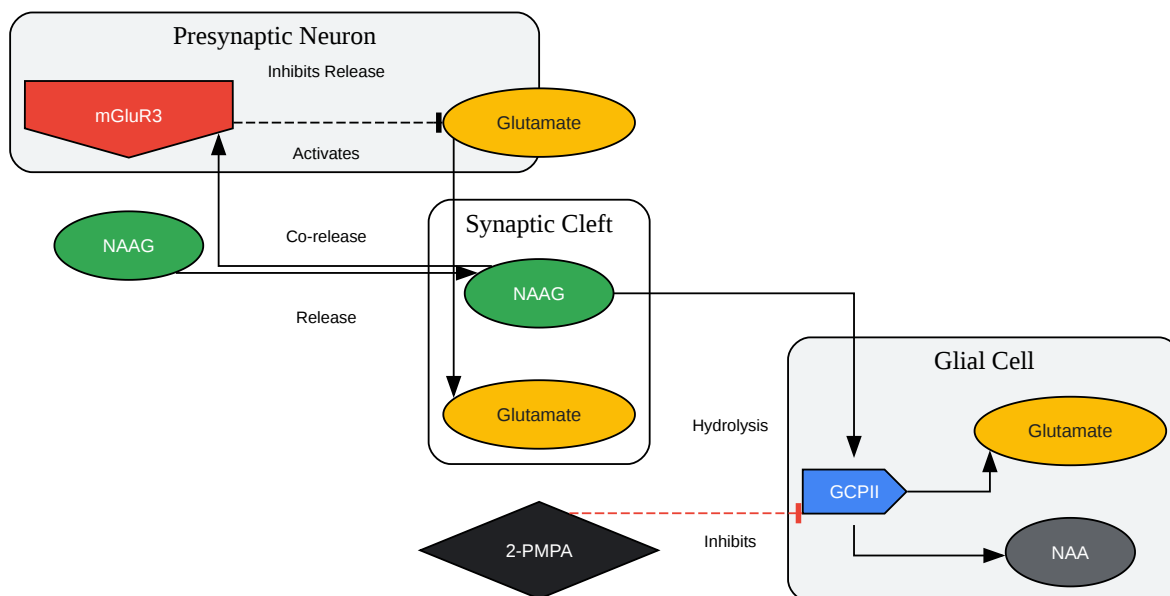
Data Presentation

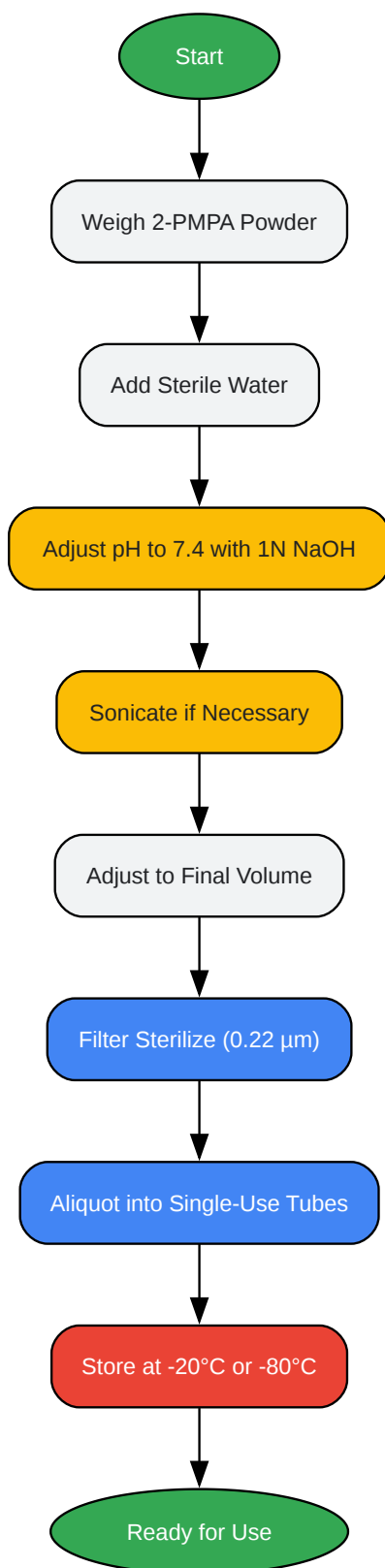
Property	Value	References
Synonyms	2-PMPA, T-1-Pmpa	
Molecular Formula	C ₆ H ₁₁ O ₇ P	
Molecular Weight	226.12 g/mol	[3]
Appearance	Off-white to light yellow oil or crystalline solid	[3]
Purity	≥98% (HPLC)	
IC ₅₀ for GCPII	300 pM	[3]
Solubility in Water	100 mg/mL (442.24 mM); requires sonication	[3]
In Vivo Efficacy (Rats, 100 mg/kg, i.p.)	C _{max} : 275 µg/mL; T _{max} : 0.25 h; t _{1/2} : 0.64 h	[3][4]
In Vivo Efficacy (Rats, 50 mg/kg, i.p.)	Peak Brain Concentration: 29.66 ± 8.1 µM	[3]

Signaling Pathway

The primary mechanism of action of 2-PMPA is the inhibition of Glutamate Carboxypeptidase II (GCPII). This enzyme is located on the extracellular membrane of glial cells, such as astrocytes. GCPII catalyzes the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.

Inhibition of GCPII by 2-PMPA leads to an accumulation of extracellular NAAG. NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), a presynaptic autoreceptor. Activation of mGluR3 inhibits the release of glutamate from the presynaptic neuron. Therefore, by increasing NAAG levels, 2-PMPA indirectly reduces glutamatergic neurotransmission. This dual action of increasing the neuroprotective peptide NAAG and decreasing the excitotoxic neurotransmitter glutamate underlies the therapeutic potential of 2-PMPA in various neurological disorders.[1][5]





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